1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C10H15BrN2S and its molecular weight is 275.21. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binding
- Hoechst 33258 and its analogues, which include piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry analysis, and as models for investigating DNA sequence recognition and binding, highlighting their importance in genetic research and drug design (Issar & Kakkar, 2013).
Neuropharmacological Research
- Arylpiperazine derivatives have been investigated for their potential in treating neurological disorders. For instance, the compound AR-A000002, a selective 5-HT1B antagonist, has shown anxiolytic and antidepressant potential in various animal models, demonstrating the utility of piperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003).
Atypical Antipsychotic Activity
- JL13, a pyridobenzoxazepine compound with a piperazine moiety, has been identified as having potential atypical antipsychotic activity. It shares similarities with clozapine in its pharmacological profile but without inducing significant motor side effects, offering a promising avenue for the development of new antipsychotic medications (Bruhwyler et al., 1997).
Medicinal Chemistry
- N-phenylpiperazine subunits are highlighted for their versatility in medicinal chemistry, especially in CNS disorders. Recent patents and research suggest these compounds have broad therapeutic potential beyond CNS applications, indicating a rich field for future research and drug development (Maia et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSOUROTZTVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.